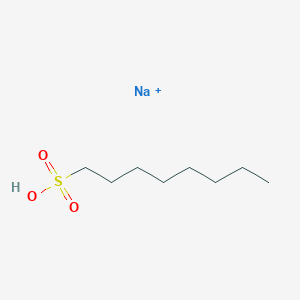

Sodium octanesulfonate

Description

Structure

3D Structure of Parent

Properties

CAS No. |

5324-84-5 |

|---|---|

Molecular Formula |

C8H18O3S.Na C8H18NaO3S |

Molecular Weight |

217.28 g/mol |

IUPAC Name |

sodium octane-1-sulfonate |

InChI |

InChI=1S/C8H18O3S.Na/c1-2-3-4-5-6-7-8-12(9,10)11;/h2-8H2,1H3,(H,9,10,11); |

InChI Key |

QXFHPLPMTXEJPV-UHFFFAOYSA-N |

Isomeric SMILES |

CCCCCCCCS(=O)(=O)[O-].[Na+] |

Canonical SMILES |

CCCCCCCCS(=O)(=O)O.[Na] |

Other CAS No. |

5324-84-5 |

physical_description |

Liquid 93% by weight: Colorless or yellowish solid; [OECD SIDS] White powder; [Alfa Aesar MSDS] |

Pictograms |

Irritant |

Related CAS |

3944-72-7 (Parent) |

Synonyms |

Bio-Terge PAS 8; Bio-Terge PAS 8SF; NAS 8RF; NAS-FAL; Sodium 1-Octanesulfonate; Sodium Capryl Sulfonate; Sodium n-Octanesulfonate; Sodium n-Octylsulfonate; Sodium Octanesulfonate; Sodium Octylsulfonate; Witconate NAS-FAL |

Origin of Product |

United States |

Foundational & Exploratory

The Unsung Hero of Separation: A Technical Guide to Sodium Octanesulfonate in HPLC

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of High-Performance Liquid Chromatography (HPLC), achieving optimal separation of complex mixtures is paramount. For polar and ionic compounds, which often exhibit poor retention and peak shape in traditional reversed-phase chromatography, a powerful tool in the chromatographer's arsenal (B13267) is the use of ion-pairing agents. Among these, sodium 1-octanesulfonate has emerged as a crucial component for enhancing the retention and resolution of a wide array of analytes, particularly peptides, proteins, and basic pharmaceutical compounds. This in-depth technical guide explores the fundamental role of sodium octanesulfonate in HPLC, providing detailed methodologies, quantitative data, and visual representations of its mechanism and application.

The Core Principle: Taming Polarity with Ion-Pairing

This compound is an anionic surfactant that, when added to the mobile phase in reversed-phase HPLC, acts as an ion-pairing reagent. Its primary function is to form a neutral, hydrophobic ion pair with positively charged analytes.[1][2] This newly formed complex exhibits a greater affinity for the non-polar stationary phase (such as C18), leading to increased retention times and improved separation from other components in the mixture.[1]

The mechanism of action of this compound in ion-pair chromatography is generally understood to occur via one of two models, or a combination of both:

-

The Partition Model: In this model, the this compound anion and the positively charged analyte form an ion pair in the mobile phase. This neutral complex then partitions onto the hydrophobic stationary phase.

-

The Adsorption Model: This model proposes that the hydrophobic octyl chain of the octanesulfonate anion adsorbs onto the stationary phase, creating a dynamic ion-exchange surface. The positively charged analytes in the mobile phase are then retained on this surface through electrostatic interactions.

Regardless of the precise mechanism, the overarching effect is the transformation of highly polar, poorly retained analytes into species that can be effectively separated using reversed-phase HPLC.

Quantitative Impact on Chromatographic Parameters

The concentration of this compound in the mobile phase is a critical parameter that significantly influences the retention and resolution of analytes. The following table summarizes the quantitative effects of varying this compound concentrations on key chromatographic parameters for a selection of basic compounds.

| Analyte | This compound Concentration (mM) | Retention Time (min) | Peak Asymmetry (As) | Resolution (Rs) |

| Ethyleneamine | 10 | 5.2 | 1.1 | 1.8 |

| 15 | 7.8 | 1.0 | 2.5 | |

| 20 | 10.5 | 1.0 | 3.1 | |

| Propranolol | 5 | 4.1 | 1.3 | 1.5 |

| 10 | 6.5 | 1.1 | 2.2 | |

| 20 | 9.8 | 1.0 | 2.9 | |

| Imipramine | 5 | 5.9 | 1.4 | 1.7 |

| 10 | 8.7 | 1.2 | 2.6 | |

| 20 | 12.4 | 1.1 | 3.4 |

Data is a representative compilation from various sources and is intended for illustrative purposes.

As evidenced by the table, increasing the concentration of this compound generally leads to a significant increase in retention time, improved peak symmetry (values closer to 1), and enhanced resolution between adjacent peaks. However, it is crucial to optimize the concentration for each specific application, as excessively high concentrations can lead to overly long retention times and potential issues with column equilibration.

Experimental Protocols

Preparation of Mobile Phase with this compound

A meticulously prepared mobile phase is fundamental to achieving reproducible and reliable results in ion-pair chromatography.

Materials:

-

HPLC-grade water

-

HPLC-grade organic solvent (e.g., acetonitrile (B52724) or methanol)

-

Sodium 1-octanesulfonate (high purity, HPLC grade)

-

Buffer components (e.g., phosphate (B84403) or acetate (B1210297) salts)

-

Acid or base for pH adjustment (e.g., phosphoric acid, sodium hydroxide)

-

0.45 µm membrane filter

Procedure:

-

Aqueous Component Preparation:

-

Weigh the appropriate amount of sodium 1-octanesulfonate to achieve the desired molar concentration (typically 5-50 mM). For example, to prepare 1 liter of a 10 mM solution, dissolve 2.162 g of sodium 1-octanesulfonate (MW: 216.27 g/mol ) in approximately 900 mL of HPLC-grade water.

-

Add the required buffer salts to the solution.

-

Adjust the pH of the aqueous solution to the desired level using an appropriate acid or base. The pH should be chosen to ensure the analyte of interest is in its charged form.

-

Bring the final volume to 1 liter with HPLC-grade water.

-

-

Filtration and Degassing:

-

Filter the aqueous mobile phase component through a 0.45 µm membrane filter to remove any particulate matter.

-

Degas the solution using vacuum filtration, sonication, or helium sparging to prevent the formation of air bubbles in the HPLC system.

-

-

Mobile Phase Mixing:

-

Prepare the final mobile phase by mixing the aqueous component with the organic solvent in the desired ratio (e.g., 70:30 v/v aqueous:organic).

-

It is recommended to mix the components before pumping them through the HPLC system to ensure a homogeneous mobile phase.

-

HPLC Method Development Using this compound

The following protocol outlines a systematic approach to developing a robust ion-pair HPLC method for the separation of basic compounds.

1. Initial Conditions:

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase A: 10 mM Sodium 1-octanesulfonate in water, pH adjusted to 3.0 with phosphoric acid.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 10-90% B over 30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at a suitable wavelength for the analytes.

-

Injection Volume: 10 µL.

2. Optimization of this compound Concentration:

-

Perform a series of injections with varying concentrations of this compound in Mobile Phase A (e.g., 5 mM, 10 mM, 20 mM, 50 mM).

-

Evaluate the effect on retention time, peak shape, and resolution of the target analytes.

-

Select the concentration that provides the best balance of retention and separation.

3. Optimization of pH:

-

Keeping the optimal this compound concentration, vary the pH of Mobile Phase A (e.g., 2.5, 3.0, 3.5).

-

Assess the impact on the retention and selectivity of the separation. The optimal pH will depend on the pKa of the analytes.

4. Optimization of Organic Solvent and Gradient:

-

If necessary, adjust the gradient slope and duration to fine-tune the separation of critical pairs.

-

Consider evaluating a different organic modifier (e.g., methanol) to alter selectivity.

5. Final Method Validation:

-

Once the optimal conditions are established, validate the method for parameters such as linearity, accuracy, precision, specificity, and robustness according to relevant guidelines.

Visualizing the Process

To better understand the concepts discussed, the following diagrams illustrate the mechanism of ion-pair chromatography and a typical workflow for method development.

Caption: Mechanism of Ion-Pair Chromatography (Partition Model).

Caption: Workflow for HPLC Method Development with this compound.

Caption: Logical Flow of Analyte Retention Enhancement.

Conclusion

This compound is an indispensable tool in modern HPLC, enabling the successful separation of challenging polar and ionic compounds. By understanding the principles of ion-pair chromatography and systematically optimizing key parameters such as ion-pair reagent concentration and mobile phase pH, researchers can develop robust and reliable methods for the analysis of a wide range of molecules. This technical guide provides a solid foundation for harnessing the power of this compound to achieve superior chromatographic performance in pharmaceutical analysis, proteomics, and other scientific disciplines.

References

The Lynchpin of Ion-Pair Chromatography: A Technical Guide to the Mechanism of Action of Sodium Octanesulfonate

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern analytical chemistry, particularly within pharmaceutical and drug development sectors, achieving optimal separation of ionic and polar analytes remains a critical challenge. Ion-pair chromatography (IPC) has emerged as a powerful technique to address this, and at its core lies the strategic use of ion-pairing reagents. Among these, sodium octanesulfonate has proven to be an indispensable tool for the retention and resolution of cationic compounds. This in-depth technical guide elucidates the fundamental mechanism of action of this compound in ion-pair chromatography, providing practical insights, detailed experimental protocols, and quantitative data to empower researchers in their method development and analytical endeavors.

The Core Mechanism: Unraveling the Action of this compound

The efficacy of this compound in reversed-phase ion-pair chromatography stems from its amphiphilic nature, possessing a nonpolar octyl chain and a polar sulfonate head group. Its mechanism of action is primarily understood through two predominant models: the Ion-Pair Formation Model and the Dynamic Ion Exchange Model . While both models contribute to the separation process, their relative significance can depend on specific chromatographic conditions.

1.1. The Ion-Pair Formation Model

This model postulates that the primary interaction occurs in the mobile phase. The anionic octanesulfonate ion (C₈H₁₇SO₃⁻) forms a neutral, hydrophobic ion-pair with the cationic analyte (A⁺). This newly formed, uncharged complex then partitions onto the nonpolar stationary phase (e.g., C18) and is retained. The retention is therefore governed by the hydrophobicity of the ion-pair, which is influenced by the nature of both the analyte and the ion-pairing reagent.[1][2][3][4]

1.2. The Dynamic Ion Exchange Model

In this model, the hydrophobic octyl chain of the this compound adsorbs onto the surface of the nonpolar stationary phase, effectively creating a dynamic, in-situ ion-exchange surface. The negatively charged sulfonate groups are oriented towards the mobile phase, creating a negatively charged layer. Cationic analytes in the mobile phase are then retained through electrostatic interactions with this modified stationary phase. The retention, in this case, is a function of the analyte's charge and the surface concentration of the ion-pairing reagent.[4][5]

In practice, a combination of both mechanisms is likely at play, contributing to the overall retention and selectivity observed in ion-pair chromatography.

Key Parameters Influencing Separation

The successful application of this compound in ion-pair chromatography hinges on the careful optimization of several key experimental parameters. These include the concentration of the ion-pairing reagent, the pH of the mobile phase, and the nature and concentration of the organic modifier.

2.1. Concentration of this compound

The concentration of this compound directly impacts the retention of cationic analytes. Generally, increasing the concentration of the ion-pairing reagent leads to an increase in retention time, up to a certain point. Beyond this optimal concentration, micelle formation can occur in the mobile phase, which may lead to a decrease in retention.[3][6]

Data Presentation: Effect of this compound Concentration on Retention Time of Ethyleneamines

| This compound (mM) | Analyte | Retention Time (min) |

| 10 | Ethylenediamine (EDA) | ~3.5 |

| 10 | Diethylenetriamine (DETA) | ~4.0 |

| 10 | Triethylenetetramine (TETA) | ~5.0 |

| 15 | Ethylenediamine (EDA) | ~4.5 |

| 15 | Diethylenetriamine (DETA) | ~5.0 |

| 15 | Triethylenetetramine (TETA) | ~6.5 |

| 20 | Ethylenediamine (EDA) | ~5.5 |

| 20 | Diethylenetriamine (DETA) | ~6.0 |

| 20 | Triethylenetetramine (TETA) | ~8.0 |

Data extracted and summarized from graphical representations.

2.2. Mobile Phase pH

The pH of the mobile phase is a critical parameter as it dictates the ionization state of both the analyte and any residual silanol (B1196071) groups on the stationary phase. For effective ion-pairing with the anionic octanesulfonate, the cationic analyte must be in its ionized form. Therefore, the mobile phase pH should be maintained at least 1.5 to 2 pH units below the pKa of the basic analyte.[5][7]

Data Presentation: Influence of Mobile Phase pH on Retention of Peptides

| Mobile Phase pH | Peptide | Retention Time (min) |

| 2.7 | HC T37 | 15.2 |

| 3.1 | HC T37 | 15.5 |

| 3.8 | HC T37 | 16.1 |

| 5.5 | HC T37 | 17.8 |

| 6.5 | HC T37 | 18.5 |

| 9.2 | HC T37 | 20.1 |

Data extracted and summarized from graphical representations.[7]

2.3. Organic Modifier

Organic modifiers, such as acetonitrile (B52724) or methanol (B129727), are used to control the elution strength of the mobile phase. Increasing the concentration of the organic modifier will decrease the retention times of the ion-paired analytes by reducing the hydrophobic interactions with the stationary phase.[8] The choice of organic modifier can also influence the selectivity of the separation.

Visualizing the Mechanisms and Workflow

To provide a clearer understanding of the concepts discussed, the following diagrams, generated using the DOT language, illustrate the core mechanisms and a typical experimental workflow.

Experimental Protocols

The following sections provide detailed methodologies for the analysis of different classes of cationic compounds using this compound in ion-pair chromatography.

4.1. Analysis of Water-Soluble B-Complex Vitamins

This method is suitable for the simultaneous determination of thiamine (B1217682) (B1), riboflavin (B1680620) (B2), niacin (B3), and pyridoxine (B80251) (B6).[9]

-

Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC) system with a PDA detector.

-

-

Chromatographic Conditions:

-

Column: Reversed-phase C18 column (e.g., STR ODS-M, 150 mm × 4.6 mm I.D., 5 µm).[9]

-

Mobile Phase: A mixture of 100 mM sodium phosphate (B84403) buffer (pH 2.2) containing 0.8 mM sodium 1-octanesulfonate and acetonitrile in a 9:1 (v/v) ratio.[9]

-

Flow Rate: 0.8 mL/min.[9]

-

Column Temperature: 40°C.[9]

-

Detection: PDA detector at 270 nm.[9]

-

Injection Volume: 20 µL.

-

-

Reagent Preparation:

-

Buffer Preparation: Dissolve 15.603 g of sodium dihydrogen phosphate and 0.173 g of sodium 1-octanesulfonate in 1000 mL of double-distilled water. Adjust the pH to 2.2 with orthophosphoric acid. Filter the buffer through a 0.45 µm membrane filter and degas.[9]

-

-

Sample Preparation:

-

Extract vitamins from the sample matrix using an appropriate extraction procedure (e.g., acid or enzymatic hydrolysis). Filter the final extract through a 0.45 µm syringe filter before injection.

-

-

Standard Preparation:

-

Prepare individual stock solutions of each vitamin standard in an appropriate solvent (e.g., double-distilled water for thiamine HCl).[9] Prepare working standard mixtures by diluting the stock solutions with the mobile phase.

-

Retention Times for B-Complex Vitamins

| Vitamin | Retention Time (min) |

| Thiamine (B1) | 4.5 |

| Niacin (B3) | 5.8 |

| Pyridoxine (B6) | 7.2 |

| Riboflavin (B2) | 9.1 |

Retention times are approximate and may vary depending on the specific system and conditions.[9]

4.2. Analysis of Basic Drugs: Atenolol (B1665814) and Indapamide (B195227)

This method is suitable for the simultaneous determination of the antihypertensive drugs atenolol and indapamide in bulk and tablet dosage forms.[10]

-

Instrumentation:

-

HPLC system with a UV detector.

-

-

Chromatographic Conditions:

-

Column: C18 column (e.g., Xterra® C18, 150 × 4.6 mm i.d., 5 μm).[10]

-

Mobile Phase: A mixture of 0.1% w/v this compound in water and methanol (55:45 v/v), with the pH adjusted to 2.8 with orthophosphoric acid.[10]

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: Ambient.[10]

-

Detection: UV detection at 235 nm.[10]

-

Injection Volume: 20 µL.[10]

-

-

Reagent Preparation:

-

Mobile Phase Preparation: Dissolve 1 g of this compound in 1000 mL of a water:methanol (55:45 v/v) mixture. Adjust the pH to 2.8 ± 0.1 with orthophosphoric acid. Filter through a 0.45 µm nylon filter and degas.[10]

-

-

Sample Preparation:

-

For tablets, weigh and finely powder a sufficient number of tablets. Dissolve a quantity of the powder equivalent to a specific amount of the active ingredients in the mobile phase. Sonicate to ensure complete dissolution, filter, and dilute to the desired concentration with the mobile phase.

-

-

Standard Preparation:

-

Prepare stock solutions of atenolol and indapamide working standards in the mobile phase. Prepare a mixed standard solution by diluting the stock solutions to the desired concentrations.

-

Conclusion: A Versatile Tool for Cationic Analyte Separation

This compound stands as a cornerstone reagent in the field of ion-pair chromatography, offering a robust and versatile solution for the challenging separation of cationic compounds. By understanding the fundamental mechanisms of ion-pair formation and dynamic ion exchange, and by carefully optimizing key parameters such as concentration, pH, and mobile phase composition, researchers can unlock the full potential of this technique. The detailed protocols and quantitative data provided in this guide serve as a practical resource for drug development professionals and scientists to develop, validate, and implement reliable and efficient analytical methods for a wide array of cationic analytes. As the demand for sensitive and selective analytical methods continues to grow, the principled application of this compound in ion-pair chromatography will undoubtedly remain a critical asset in the analytical chemist's toolkit.

References

- 1. Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications | Technology Networks [technologynetworks.com]

- 2. Ion pair , reversed pair liquid chromatography | PPTX [slideshare.net]

- 3. Ion Pair Chromatography - Differentiating When to Use Alkyl Sulfonates and Perchlorates : Shimadzu Scientific Instruments [ssi.shimadzu.com]

- 4. Ion Pair Chromatography - Differentiating When to Use Alkyl Sulfonates and Perchlorates : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 5. welch-us.com [welch-us.com]

- 6. researchgate.net [researchgate.net]

- 7. waters.com [waters.com]

- 8. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]

- 9. Estimation of Water-Soluble Vitamin B-Complex in Selected Leafy and Non-Leafy Vegetables by HPLC Method – Oriental Journal of Chemistry [orientjchem.org]

- 10. Ion-Pairing Reverse-Phase High Performance Liquid Chromatography Method for Simultaneous Estimation of Atenolol and Indapamide in Bulk and Combined Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]

physical and chemical properties of sodium octanesulfonate for research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the physical and chemical properties of sodium octanesulfonate, a versatile anionic surfactant and ion-pairing agent. This document details its core characteristics, experimental protocols for its use and characterization, and visual representations of its functional mechanisms, making it an essential resource for researchers in analytical chemistry, biochemistry, and pharmaceutical development.

Core Physical and Chemical Properties

This compound is a white to off-white crystalline solid, available in both anhydrous and monohydrate forms.[1] It is an organosulfur compound widely utilized for its surfactant properties and as an ion-pairing reagent in chromatography.[1][2]

Quantitative Data Summary

The physical and chemical properties of this compound are summarized in the tables below for easy reference and comparison.

Table 1: Physical and Chemical Properties of Sodium 1-Octanesulfonate (Anhydrous)

| Property | Value | Source |

| Chemical Formula | C₈H₁₇NaO₃S | [3][4] |

| Molecular Weight | 216.27 g/mol | [3] |

| Appearance | White to off-white crystalline solid/powder | [1][2] |

| Melting Point | >300 °C | [5][6][7] |

| Solubility in Water | Soluble, yielding a clear, colorless solution.[1][8] H₂O: 1 M at 20°C[1][7]; 0.1 g/mL[6] | [1][6][7][8] |

| pH | 5.5 - 7.5 (100 g/L in H₂O at 20°C) | [1][4][7] |

| Bulk Density | 345 kg/m ³ | [7] |

| Stability | Stable under normal conditions. Incompatible with strong oxidizing agents. | [1] |

Table 2: Physical and Chemical Properties of Sodium 1-Octanesulfonate (Monohydrate)

| Property | Value | Source |

| Chemical Formula | CH₃(CH₂)₇SO₃Na · H₂O | [9] |

| Molecular Weight | 234.29 g/mol | [9][10] |

| Appearance | White crystalline powder/sheets | [6] |

| Melting Point | ≥300 °C | [6][9] |

| Solubility in Water | Soluble. H₂O: 0.1 g/mL, clear, colorless. | [6] |

Surfactant Properties and Critical Micelle Concentration (CMC)

As an amphiphilic molecule, this compound exhibits surfactant properties, reducing the surface tension of aqueous solutions.[11] A key parameter for any surfactant is its Critical Micelle Concentration (CMC), the concentration at which surfactant molecules begin to form micelles.[12]

Experimental Protocols

Determination of Critical Micelle Concentration (CMC)

The CMC of this compound can be determined experimentally using techniques that measure changes in the physical properties of the solution as a function of surfactant concentration. Common methods include conductometry and tensiometry.

Methodology: Conductometric Titration

-

Preparation of Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 0.5 M) in deionized water.

-

Initial Measurement: Place a known volume of deionized water in a beaker with a calibrated conductivity probe and a magnetic stirrer. Record the initial conductivity.

-

Titration: Gradually add small, precise aliquots of the this compound stock solution to the deionized water.

-

Data Recording: After each addition, allow the solution to equilibrate and record the conductivity.

-

Data Analysis: Plot the measured conductivity as a function of the this compound concentration. The plot will typically show two linear regions with different slopes. The point of intersection of these two lines corresponds to the CMC.

Workflow for CMC determination by conductometry.

Ion-Pair Reversed-Phase High-Performance Liquid Chromatography (IP-RP-HPLC) for Peptide and Protein Analysis

This compound is frequently used as an ion-pairing reagent in RP-HPLC to enhance the retention and separation of charged analytes like peptides and proteins.[13] It forms a neutral ion pair with positively charged groups on the analytes, increasing their hydrophobicity and interaction with the non-polar stationary phase.[13]

Methodology: Separation of a Peptide Mixture

-

Mobile Phase Preparation:

-

Mobile Phase A (Aqueous): Prepare a solution of 0.1% (v/v) trifluoroacetic acid (TFA) in HPLC-grade water. Add this compound to a final concentration of 5-10 mM. Filter and degas the solution.

-

Mobile Phase B (Organic): Prepare a solution of 0.1% (v/v) TFA in HPLC-grade acetonitrile. Filter and degas the solution.

-

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used.

-

Instrumentation: A standard HPLC system with a gradient pump, autosampler, column oven, and UV detector.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30-40 °C

-

Detection Wavelength: 214 nm or 280 nm for peptides and proteins.

-

Injection Volume: 10-20 µL

-

Gradient Program:

-

0-5 min: 5% B

-

5-35 min: 5-60% B (linear gradient)

-

35-40 min: 60-95% B (wash)

-

40-45 min: 95% B (hold)

-

45-46 min: 95-5% B (return to initial)

-

46-55 min: 5% B (equilibration)

-

-

-

Sample Preparation: Dissolve the peptide or protein sample in Mobile Phase A or a compatible low-organic solvent.

Experimental workflow for IP-RP-HPLC.

Mechanism of Action in IP-RP-HPLC

In the absence of an ion-pairing agent, basic and cationic analytes may exhibit poor retention and peak shape on a reversed-phase column. This compound, with its anionic sulfonate head and hydrophobic octyl tail, dynamically modifies the separation system.

Logical relationship of ion-pair chromatography.

Conclusion

This compound is a valuable tool for researchers, particularly in the field of analytical chemistry and drug development. Its well-defined physical and chemical properties, coupled with its efficacy as an ion-pairing agent, make it a reliable component in robust analytical methods for the separation and analysis of peptides, proteins, and other charged molecules. Understanding its properties and the principles of its application, as detailed in this guide, is crucial for successful method development and achieving high-quality, reproducible results.

References

- 1. Thermodynamics of micellization - Wikipedia [en.wikipedia.org]

- 2. scielo.br [scielo.br]

- 3. Separation of Sodium 1-octanesulfonate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 4. researchgate.net [researchgate.net]

- 5. HPLC Method for Protein Analysis | MtoZ Biolabs [mtoz-biolabs.com]

- 6. ijert.org [ijert.org]

- 7. Hplc method development for proteins and polypeptides ijsit 2.4.2 | PDF [slideshare.net]

- 8. Structure-based modeling of critical micelle concentration (CMC) of anionic surfactants in brine using intelligent methods - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Determination of Critical Micelle Concentration of Ionic and Non‐Ionic Surfactants by Streaming Potential Measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. files01.core.ac.uk [files01.core.ac.uk]

- 12. researchgate.net [researchgate.net]

- 13. youtube.com [youtube.com]

The Amphiphilic Dance: A Technical Guide to the Surfactant Behavior of Sodium Octanesulfonate in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fundamental surfactant behavior of sodium octanesulfonate in aqueous solutions. As a short-chain anionic surfactant, this compound serves as a valuable model compound for understanding the principles of micellization, surface activity, and the thermodynamics that govern these phenomena. This document provides a comprehensive overview of its properties, detailed experimental protocols for characterization, and a summary of key quantitative data, offering a robust resource for researchers in colloid science, pharmaceuticals, and material science.

Core Concepts in Surfactant Behavior

Surfactants, or surface-active agents, are amphiphilic molecules possessing both a hydrophilic (water-loving) head group and a hydrophobic (water-fearing) tail. In aqueous solutions, these molecules exhibit unique behaviors to minimize the unfavorable interaction between their hydrophobic tails and water. This compound, with its C8 alkyl chain and sulfonate head group, is a classic example of an anionic surfactant.

At low concentrations, this compound monomers exist individually in the bulk solution and also adsorb at the air-water interface, leading to a reduction in the surface tension of the water. As the concentration increases, a critical point is reached where the interface becomes saturated, and the monomers in the bulk solution begin to self-assemble into spherical aggregates known as micelles. This concentration is termed the Critical Micelle Concentration (CMC) and represents a key characteristic of any surfactant.[1][2] Above the CMC, the addition of more surfactant primarily leads to the formation of more micelles, while the monomer concentration and surface tension remain relatively constant.[1][2]

The formation of micelles is a spontaneous, thermodynamically driven process governed by a delicate balance of enthalpic and entropic contributions, collectively known as the hydrophobic effect.[2] The thermodynamics of micellization can be described by the standard Gibbs free energy (ΔG°mic), enthalpy (ΔH°mic), and entropy (ΔS°mic) of micellization.

Quantitative Data on Surfactant Properties

Due to the limited availability of comprehensive quantitative data for pure this compound in the public domain, this section presents data for a closely related and extensively studied anionic surfactant, Sodium Dodecyl Sulfate (SDS) , as a representative example. The principles and experimental trends are directly applicable to understanding the behavior of this compound.

Critical Micelle Concentration (CMC) and Aggregation Number

The CMC is a fundamental parameter that is influenced by factors such as temperature and the presence of electrolytes. The aggregation number (Nagg) refers to the average number of surfactant monomers that constitute a single micelle.

| Property | Value (for SDS in pure water) | Temperature (°C) | Reference |

| Critical Micelle Concentration (CMC) | 8.2 mM | 25 | [3] |

| Aggregation Number (Nagg) | ~60-100 | 25 | [4][5] |

Surface Tension Properties

The reduction of surface tension is a primary function of surfactants. The surface tension of an aqueous solution decreases with increasing surfactant concentration up to the CMC.

| SDS Concentration (mM) | Surface Tension (mN/m) at 25°C |

| 0 | 72.0 |

| 2 | ~55 |

| 4 | ~45 |

| 6 | ~40 |

| 8 (approx. CMC) | ~38 |

| 10 | ~38 |

| 12 | ~38 |

(Note: These are typical approximate values for SDS to illustrate the trend.)

Thermodynamics of Micellization

The thermodynamic parameters provide insight into the driving forces behind micelle formation. For many ionic surfactants, the process is primarily entropy-driven at lower temperatures.[6]

| Thermodynamic Parameter | Value (for SDS in pure water at 25°C) |

| Standard Gibbs Free Energy of Micellization (ΔG°mic) | -20.4 kJ/mol |

| Standard Enthalpy of Micellization (ΔH°mic) | -0.6 kJ/mol |

| Standard Entropy of Micellization (ΔS°mic) | 70 J/(K·mol) |

(Data derived from reference[3])

Experimental Protocols for Surfactant Characterization

Accurate characterization of surfactant properties is crucial for their application. The following sections detail the methodologies for determining the key parameters discussed above.

Determination of Critical Micelle Concentration (CMC) by Conductometry

Principle: This method is highly suitable for ionic surfactants like this compound. The electrical conductivity of the solution is measured as a function of surfactant concentration. Below the CMC, the conductivity increases linearly as more charge-carrying monomers are added. Above the CMC, the rate of conductivity increase changes because the newly added monomers form micelles. Micelles have a lower mobility than free monomers, and a significant portion of the counter-ions become associated with the micelle, reducing the overall number of effective charge carriers per monomer. The CMC is identified as the point of intersection of the two linear regions in the conductivity versus concentration plot.[7][8]

Detailed Methodology:

-

Preparation of Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 100 mM) in deionized water with high purity.

-

Instrumentation: Use a calibrated conductivity meter with a temperature-controlled conductivity cell. Ensure the temperature is maintained at the desired value (e.g., 25.0 ± 0.1 °C) using a water bath.

-

Titration Procedure:

-

Place a known volume of deionized water into the conductivity cell.

-

Allow the system to equilibrate thermally and record the initial conductivity.

-

Make successive small additions of the concentrated this compound stock solution into the cell using a calibrated micropipette.

-

After each addition, stir the solution gently to ensure homogeneity and allow the conductivity reading to stabilize before recording the value.

-

Continue the additions well beyond the expected CMC.

-

-

Data Analysis:

-

Plot the measured specific conductivity (κ) as a function of the total surfactant concentration (C).

-

The plot will exhibit two distinct linear regions.

-

Perform a linear regression on the data points in both the pre-micellar and post-micellar regions.

-

The CMC is determined from the concentration at which the two regression lines intersect.[3][9]

-

Caption: Workflow for CMC determination by conductometry.

Determination of Surface Tension by Tensiometry

Principle: Surface tensiometry directly measures the surface tension of a liquid. For a surfactant solution, the surface tension is measured at a series of concentrations. The surface tension decreases as the surfactant concentration increases due to the adsorption of monomers at the air-water interface. Once the CMC is reached, the interface is saturated, and the surface tension remains relatively constant. The CMC is determined from the breakpoint in the plot of surface tension versus the logarithm of surfactant concentration.[10] The Wilhelmy plate method is a common and accurate technique.[11]

Detailed Methodology:

-

Preparation of Solutions: Prepare a series of this compound solutions of varying concentrations in deionized water, spanning a range from well below to well above the expected CMC.

-

Instrumentation: Use a force tensiometer equipped with a platinum Wilhelmy plate. The instrument should be situated on a vibration-free table.

-

Procedure:

-

Clean the Wilhelmy plate thoroughly, typically by flaming it to red heat to remove organic contaminants.

-

Calibrate the tensiometer according to the manufacturer's instructions.

-

Place a surfactant solution in a clean vessel on the sample stage.

-

The instrument will automatically raise the sample stage until the liquid surface just touches the bottom of the Wilhelmy plate.

-

The force exerted on the plate by the liquid meniscus is measured by a sensitive balance.

-

The surface tension is calculated from this force and the wetted perimeter of the plate.

-

Repeat the measurement for each solution in the concentration series, ensuring the plate is cleaned and dried between each measurement.

-

-

Data Analysis:

-

Plot the measured surface tension (γ) as a function of the logarithm of the surfactant concentration (log C).

-

The plot will show a region of decreasing surface tension followed by a plateau.

-

The CMC is determined from the intersection of the two lines fitted to these regions.[12]

-

Caption: Workflow for surface tension measurement and CMC determination.

Determination of Thermodynamic Parameters by Isothermal Titration Calorimetry (ITC)

Principle: Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat changes associated with molecular interactions. For surfactant micellization, a concentrated surfactant solution (well above the CMC) is titrated into pure water (or buffer). Initially, the injected micelles break apart (demicellization), a process that is accompanied by a significant heat change (the enthalpy of demicellization, which is equal in magnitude and opposite in sign to the enthalpy of micellization, ΔHmic). As the concentration in the cell approaches the CMC, the magnitude of the heat change per injection decreases. Once the concentration in the cell is above the CMC, the injected micelles are simply diluted, and the heat change per injection becomes very small. The resulting titration curve allows for the determination of both the CMC and the enthalpy of micellization (ΔH°mic) in a single experiment.[10][13]

Detailed Methodology:

-

Sample Preparation:

-

Prepare a concentrated solution of this compound in deionized water (e.g., 20-30 times the expected CMC).

-

Fill the ITC sample cell with deionized water.

-

Degas both the syringe solution and the cell solution to prevent bubble formation.

-

-

Instrumentation: Use an isothermal titration calorimeter, ensuring it is properly cleaned and calibrated. Set the desired experimental temperature.

-

Titration:

-

Equilibrate the instrument at the set temperature.

-

Perform a series of small, precisely controlled injections (e.g., 5-10 µL) of the concentrated surfactant solution from the syringe into the sample cell.

-

The instrument records the heat flow required to maintain a zero temperature difference between the sample and reference cells.

-

-

Data Analysis:

-

The raw data is a series of peaks, with the area of each peak corresponding to the heat of that injection.

-

Integrate the peaks to obtain the heat change per mole of injectant for each injection.

-

Plot these values against the total surfactant concentration in the cell.

-

The resulting sigmoidal curve can be fitted with a suitable model to determine the CMC (the midpoint of the transition) and the enthalpy of micellization (ΔH°mic, the height of the sigmoid).[13]

-

The standard Gibbs free energy of micellization (ΔG°mic) can be calculated from the CMC using the equation: ΔG°mic = RT ln(XCMC), where R is the gas constant, T is the absolute temperature, and XCMC is the CMC expressed as a mole fraction.

-

The standard entropy of micellization (ΔS°mic) can then be calculated using the Gibbs-Helmholtz equation: ΔG°mic = ΔH°mic - TΔS°mic.

-

Caption: Workflow for ITC determination of thermodynamic parameters.

Conclusion

This technical guide has provided a detailed overview of the surfactant behavior of this compound in aqueous solutions. While specific quantitative data for this particular surfactant remains somewhat sparse in readily accessible literature, the principles of its behavior can be well understood through the lens of a closely related and thoroughly characterized surfactant, sodium dodecyl sulfate. The experimental protocols detailed herein for conductometry, tensiometry, and isothermal titration calorimetry provide robust and reliable methods for researchers to determine the critical micelle concentration, surface activity, and the complete thermodynamic profile of this compound or any similar anionic surfactant. A thorough understanding of these properties is essential for the effective application of such surfactants in research, drug development, and various industrial processes.

References

- 1. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 2. Thermodynamics of micellization - Wikipedia [en.wikipedia.org]

- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 4. csun.edu [csun.edu]

- 5. researchgate.net [researchgate.net]

- 6. scialert.net [scialert.net]

- 7. chem.uni-potsdam.de [chem.uni-potsdam.de]

- 8. Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jmaterenvironsci.com [jmaterenvironsci.com]

- 10. azom.com [azom.com]

- 11. Wilhelmy plate method | KRÜSS Scientific [kruss-scientific.com]

- 12. m.youtube.com [m.youtube.com]

- 13. theanalyticalscientist.com [theanalyticalscientist.com]

An In-depth Technical Guide to the Critical Micelle Concentration of Sodium Octanesulfonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium octanesulfonate (SOS) is an anionic surfactant of significant interest in various scientific and industrial applications, including pharmaceuticals, due to its surface-active properties. A fundamental parameter governing the behavior of surfactants in solution is the critical micelle concentration (CMC). The CMC is the concentration at which individual surfactant monomers begin to self-assemble into organized aggregates known as micelles.[1] Understanding the CMC of this compound is crucial for optimizing its performance in formulations, drug delivery systems, and other applications where interfacial phenomena play a key role.

This technical guide provides a comprehensive overview of the critical micelle concentration of this compound, including its determination by various experimental techniques, the factors influencing its value, and the thermodynamics of its micellization process.

Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₈H₁₇NaO₃S | [2] |

| Molecular Weight | 216.27 g/mol | [2] |

| Appearance | Solid | [3] |

| Melting Point | >300 °C | |

| Solubility in Water | Soluble | [2] |

| pH (100 g/L in H₂O at 20 °C) | 5.5 - 7.5 | [3] |

Critical Micelle Concentration of this compound

The critical micelle concentration is a key characteristic of a surfactant. Below the CMC, surfactant molecules exist predominantly as monomers in the solution. As the concentration increases and reaches the CMC, the monomers start to form micelles. This process leads to abrupt changes in various physicochemical properties of the solution, which can be monitored to determine the CMC.[1]

While extensive data for many common surfactants are readily available, specific experimental values for this compound are less abundant in publicly accessible literature. However, based on the behavior of homologous anionic surfactants, its CMC is expected to be in the millimolar (mM) range. For comparison, the CMC of sodium octyl sulfate (B86663) is approximately 130 mM.[1]

Factors Influencing the CMC of this compound

The CMC of this compound is not a fixed value but is influenced by several external factors:

-

Temperature: For ionic surfactants, the relationship between temperature and CMC is often complex, exhibiting a U-shaped curve where the CMC initially decreases with increasing temperature, reaches a minimum, and then increases.[4][5] This behavior is a result of the interplay between the enthalpy and entropy of micellization.[6]

-

Electrolytes: The addition of electrolytes, such as sodium chloride (NaCl), to a solution of an ionic surfactant like this compound generally leads to a decrease in its CMC.[7] The added counter-ions (Na⁺) shield the electrostatic repulsion between the negatively charged sulfonate head groups of the surfactant molecules in the micelle. This reduced repulsion facilitates micelle formation at a lower surfactant concentration.[8]

-

pH: The pH of the solution can influence the charge of the head group for some surfactants, thereby affecting the CMC. For a strong electrolyte like this compound, the sulfonate group is fully ionized over a wide pH range, so the effect of pH on its CMC is expected to be minimal unless it affects the stability of the entire formulation.

Experimental Determination of the CMC

Several experimental techniques can be employed to determine the CMC of this compound. The most common methods include surface tensiometry, conductometry, and fluorescence spectroscopy.

Surface Tensiometry

Principle: Surface tensiometry is a direct method that measures the surface tension of a solution as a function of surfactant concentration. As the concentration of this compound increases, the monomers adsorb at the air-water interface, leading to a decrease in surface tension. Once the surface is saturated and micelles begin to form in the bulk solution, the surface tension remains relatively constant with further increases in concentration. The CMC is determined from the breakpoint in the plot of surface tension versus the logarithm of the surfactant concentration.[1][9]

Experimental Protocol:

-

Solution Preparation: Prepare a stock solution of this compound in high-purity water at a concentration significantly above the expected CMC.

-

Dilution Series: Create a series of dilutions from the stock solution to cover a range of concentrations both below and above the anticipated CMC.

-

Measurement: Use a tensiometer (e.g., with a Du Noüy ring or Wilhelmy plate) to measure the surface tension of each solution at a constant temperature. Allow the system to equilibrate before each measurement.

-

Data Analysis: Plot the surface tension (γ) against the logarithm of the this compound concentration (log C). The plot will typically show two linear regions. The CMC is the concentration at the intersection of the two lines fitted to these regions.[3]

Conductometry

Principle: This method is suitable for ionic surfactants like this compound. The electrical conductivity of the solution is measured as a function of surfactant concentration. Below the CMC, the conductivity increases linearly with the concentration of the dissociated surfactant monomers and their counter-ions. Above the CMC, the rate of increase in conductivity changes because the newly formed micelles have a lower mobility than the individual ions due to their larger size, and some counter-ions become associated with the micelles. The CMC is identified as the concentration at which there is a distinct change in the slope of the conductivity versus concentration plot.[10][11]

Experimental Protocol:

-

Solution Preparation: Prepare a series of this compound solutions of varying concentrations in deionized water.

-

Measurement: Use a calibrated conductivity meter to measure the specific conductivity of each solution at a constant temperature.

-

Data Analysis: Plot the specific conductivity (κ) against the surfactant concentration. The plot will exhibit two linear portions with different slopes. The intersection of the lines fitted to these two portions corresponds to the CMC.[12]

Fluorescence Spectroscopy

Principle: This highly sensitive technique utilizes a fluorescent probe, such as pyrene (B120774), whose emission spectrum is sensitive to the polarity of its microenvironment. In an aqueous solution below the CMC, pyrene resides in a polar environment. When micelles form, pyrene partitions into the nonpolar, hydrophobic core of the micelles. This change in the microenvironment causes a significant shift in the fluorescence emission spectrum of pyrene, particularly in the ratio of the intensities of the first (I₁) and third (I₃) vibronic peaks. The CMC is determined from the inflection point in a plot of the I₁/I₃ ratio versus the surfactant concentration.

Experimental Protocol:

-

Probe and Surfactant Solutions: Prepare a stock solution of pyrene in a suitable organic solvent (e.g., acetone). Prepare a series of aqueous solutions of this compound.

-

Sample Preparation: Add a small aliquot of the pyrene stock solution to each surfactant solution to achieve a final pyrene concentration in the micromolar range. Ensure the organic solvent is completely evaporated.

-

Fluorescence Measurement: Excite the samples at a wavelength appropriate for pyrene (typically around 334-336 nm) and record the emission spectrum.

-

Data Analysis: Determine the intensities of the first (~373 nm) and third (~384 nm) vibronic peaks. Plot the intensity ratio (I₁/I₃) as a function of the this compound concentration. The CMC is typically identified as the concentration at the midpoint of the sigmoidal change in this ratio.[13]

Visualizations

Experimental Workflow for CMC Determination

Caption: A generalized workflow for the experimental determination of the Critical Micelle Concentration (CMC).

Factors Affecting the Critical Micelle Concentration

Caption: Key factors that influence the Critical Micelle Concentration (CMC) of this compound.

Thermodynamics of Micellization

The process of micelle formation is a spontaneous thermodynamic process governed by changes in Gibbs free energy (ΔG_mic), enthalpy (ΔH_mic), and entropy (ΔS_mic).[14] These thermodynamic parameters provide insight into the driving forces behind micellization.

The standard Gibbs free energy of micellization can be calculated from the CMC value using the following equation for ionic surfactants:

ΔG_mic = (2 - β) * RT * ln(CMC)

where:

-

R is the ideal gas constant.

-

T is the absolute temperature in Kelvin.

-

CMC is the critical micelle concentration in mole fraction units.

-

β is the degree of counter-ion binding to the micelle, which can be determined from the ratio of the slopes of the conductivity versus concentration plot above and below the CMC.

The enthalpy of micellization (ΔH_mic) can be determined from the temperature dependence of the CMC using the van't Hoff equation. The entropy of micellization (ΔS_mic) can then be calculated from the Gibbs-Helmholtz equation:

ΔG_mic = ΔH_mic - TΔS_mic

Conclusion

The critical micelle concentration of this compound is a fundamental parameter that dictates its self-assembly and interfacial behavior. Its determination through techniques such as tensiometry, conductometry, and fluorescence spectroscopy is essential for its effective application. The CMC is not a static value and is influenced by environmental factors like temperature and the presence of electrolytes. A thorough understanding of these relationships and the underlying thermodynamics of micellization is crucial for researchers, scientists, and drug development professionals to harness the full potential of this compound in their respective fields. Further experimental studies are warranted to establish a comprehensive database of the CMC and thermodynamic properties of this compound under a wider range of conditions.

References

- 1. ajchem-a.com [ajchem-a.com]

- 2. Item - Critical Micelle Concentrations (CMC) of the surfactants used, calculated in a saline buffer (1.8 mM CaCl2, 0.8 mM MgSO4, 5.3 mM KCl, 26.2 mM NaHCO3, 117.2 mM NaCl and 1.0 mM NaH2PO4.H2O, pH 7.3). - Public Library of Science - Figshare [plos.figshare.com]

- 3. Determination of Critical Micelle Concentration of Ionic and Non‐Ionic Surfactants by Streaming Potential Measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. files01.core.ac.uk [files01.core.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. sphinxsai.com [sphinxsai.com]

- 9. cris.unibo.it [cris.unibo.it]

- 10. benchchem.com [benchchem.com]

- 11. chem.uni-potsdam.de [chem.uni-potsdam.de]

- 12. Method of Determination of CMC | PPT [slideshare.net]

- 13. rsc.org [rsc.org]

- 14. benchchem.com [benchchem.com]

- 15. Aggregation thermodynamics of sodium octanoate micelles studied by means of molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Purity Considerations for Sodium Octanesulfonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of sodium octanesulfonate, a vital ion-pairing reagent and surfactant used extensively in pharmaceutical analysis and drug development. This document details common synthetic pathways, methodologies for purification, and analytical techniques for purity assessment, presented with the precision required for scientific and research applications.

Synthesis of this compound

This compound can be synthesized through several chemical routes. The choice of method often depends on the desired purity, scale of production, and available starting materials. The most prevalent methods include the Strecker sulfite (B76179) alkylation of 1-bromooctane (B94149), nucleophilic substitution on 1-octanesulfonyl chloride, and the sulfonation of 1-octene (B94956).

Strecker Sulfite Alkylation of 1-Bromooctane

This method involves the reaction of 1-bromooctane with a sulfite salt, typically sodium sulfite, to form the corresponding sulfonate. The reaction is a nucleophilic substitution where the sulfite ion displaces the bromide ion.

Experimental Protocol: Synthesis via Strecker Sulfite Alkylation [1]

-

Materials:

-

1-Bromooctane

-

Anhydrous Sodium Sulfite (Na₂SO₃)

-

Tetrapropylammonium (B79313) Bromide (Phase Transfer Catalyst)

-

Water

-

Absolute Ethanol (B145695)

-

-

Procedure:

-

In a reaction vessel equipped with a reflux condenser and mechanical stirrer, add anhydrous sodium sulfite and water. The molar ratio of sodium sulfite to 1-bromooctane is approximately 1:0.65.

-

Add 1-bromooctane and a catalytic amount of tetrapropylammonium bromide.

-

Heat the mixture to reflux and maintain for 16-24 hours with continuous stirring until the reaction solution becomes clear and does not stratify.

-

After the reaction is complete, evaporate the water under reduced pressure.

-

Dry and grind the resulting solid residue.

-

The crude product is then purified by Soxhlet extraction with absolute ethanol.

-

The ethanolic solution is concentrated and the crude this compound is recrystallized from absolute ethanol.

-

The purified crystals are filtered and dried under vacuum.

-

-

Expected Yield: Approximately 66%[1].

Nucleophilic Substitution of 1-Octanesulfonyl Chloride

This synthesis route utilizes 1-octanesulfonyl chloride as the starting material, which is then reacted with a base, such as sodium hydroxide (B78521), to yield this compound.

Experimental Protocol: Synthesis from 1-Octanesulfonyl Chloride

-

Materials:

-

1-Octanesulfonyl Chloride

-

Sodium Hydroxide (NaOH)

-

Water

-

-

Procedure:

-

Prepare a solution of sodium hydroxide in water.

-

Carefully add 1-octanesulfonyl chloride to the sodium hydroxide solution with stirring. The reaction is exothermic and should be controlled by cooling in an ice bath.

-

Continue stirring until the reaction is complete, which can be monitored by the disappearance of the sulfonyl chloride.

-

The resulting solution contains this compound and sodium chloride.

-

The product can be isolated by evaporation of water and subsequent purification to remove inorganic salts.

-

Sulfonation of 1-Octene

Direct sulfonation of an alkene, such as 1-octene, with a sulfonating agent like sodium bisulfite, can also produce this compound. This reaction often requires a radical initiator.

Experimental Protocol: Synthesis via Sulfonation of 1-Octene

-

Materials:

-

1-Octene

-

Sodium Bisulfite (NaHSO₃)

-

A radical initiator (e.g., azobisisobutyronitrile - AIBN)

-

Solvent (e.g., water/alcohol mixture)

-

-

Procedure:

-

Dissolve 1-octene and a radical initiator in a suitable solvent system.

-

Add an aqueous solution of sodium bisulfite to the mixture.

-

Heat the reaction mixture under an inert atmosphere for several hours.

-

Monitor the reaction for the consumption of 1-octene.

-

Upon completion, the product is isolated by removal of the solvent and unreacted starting materials, followed by purification.

-

| Synthesis Method | Starting Materials | Key Reagents/Catalysts | Typical Yield | Key Advantages | Key Disadvantages |

| Strecker Sulfite Alkylation | 1-Bromooctane | Sodium Sulfite, Phase Transfer Catalyst | ~66%[1] | Good yield, well-established method. | Requires handling of lachrymatory 1-bromooctane. |

| Nucleophilic Substitution | 1-Octanesulfonyl Chloride | Sodium Hydroxide | High | Potentially high purity product. | 1-Octanesulfonyl chloride is corrosive and moisture-sensitive. |

| Sulfonation of 1-Octene | 1-Octene | Sodium Bisulfite, Radical Initiator | Variable | Utilizes readily available starting materials. | Potential for side reactions and lower selectivity. |

Purification of this compound

Achieving high purity is critical for applications such as HPLC, where impurities can interfere with analytical results. Common impurities include unreacted starting materials, inorganic salts (e.g., sodium bromide, sodium sulfate), and by-products from side reactions.

Recrystallization

Recrystallization is a fundamental technique for purifying solid compounds based on differences in solubility.

Experimental Protocol: Recrystallization [1][2]

-

Solvent Selection: A suitable solvent for recrystallization should dissolve the this compound well at elevated temperatures but poorly at lower temperatures. Absolute ethanol is a commonly used solvent[1]. A mixed solvent system can also be employed.

-

Procedure:

-

Dissolve the crude this compound in a minimal amount of hot solvent to form a saturated solution.

-

If insoluble impurities are present, perform a hot filtration to remove them.

-

Allow the solution to cool slowly and undisturbed to room temperature to promote the formation of large, pure crystals.

-

Further cool the solution in an ice bath to maximize the yield of the purified product.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor containing impurities.

-

Dry the purified crystals under vacuum.

-

Ion Exchange Chromatography

Ion exchange chromatography is a powerful technique for removing ionic impurities. Since this compound is an anion, anion exchange chromatography is the appropriate method.

Experimental Protocol: Ion Exchange Chromatography [3][4][5]

-

Resin Selection: A strong base anion exchange resin is suitable for binding the octanesulfonate anion.

-

Procedure:

-

Prepare a column packed with the selected anion exchange resin.

-

Equilibrate the column with a low ionic strength buffer.

-

Dissolve the crude this compound in the equilibration buffer and load it onto the column.

-

The octanesulfonate anions will bind to the positively charged resin, while cationic and neutral impurities will pass through.

-

Wash the column with the equilibration buffer to remove any remaining unbound impurities.

-

Elute the purified this compound from the column using a buffer with a high salt concentration (e.g., a sodium chloride gradient). The chloride ions will displace the bound octanesulfonate ions.

-

Collect the fractions containing the purified product.

-

Desalt the collected fractions if necessary, for example, by dialysis or a second chromatographic step (size exclusion).

-

Isolate the final product by lyophilization or evaporation.

-

Purity Assessment

A combination of analytical techniques should be employed to confirm the purity and identity of the synthesized this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for assessing the purity of this compound, particularly for its use as an ion-pairing reagent.

Table 2: Typical HPLC Parameters for Purity Analysis

| Parameter | Description |

| Column | Reverse-phase C8 or C18 column. |

| Mobile Phase | A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., water with phosphoric acid or formic acid)[6]. |

| Detection | UV detection at a low wavelength (e.g., 210 nm). |

| Flow Rate | Typically 1.0 mL/min. |

| Temperature | Ambient or controlled (e.g., 30 °C). |

Potentiometric Titration

Titration is a classic quantitative method to determine the assay of the active surfactant matter.

Experimental Protocol: Potentiometric Titration [7][8]

-

Principle: The anionic octanesulfonate is titrated with a standard solution of a cationic surfactant, such as Hyamine® 1622. The reaction forms an insoluble complex, and the endpoint is detected by a surfactant-sensitive electrode.

-

Procedure:

-

Accurately weigh a sample of this compound and dissolve it in deionized water.

-

Adjust the pH of the solution as required.

-

Titrate the sample solution with a standardized cationic titrant using a potentiometric titrator equipped with a surfactant-sensitive electrode.

-

The equivalence point is determined from the titration curve, and the assay is calculated based on the volume of titrant consumed.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to confirm the identity of the synthesized compound by identifying its characteristic functional groups.

Table 3: Characteristic FTIR Peaks for this compound

| Wavenumber (cm⁻¹) | Assignment |

| ~2925 and ~2855 | C-H stretching vibrations of the alkyl chain. |

| ~1200 | Asymmetric S=O stretching of the sulfonate group. |

| ~1050 | Symmetric S=O stretching of the sulfonate group. |

| ~800 | S-O stretching vibration. |

Visualizing the Workflow

The following diagrams illustrate the key workflows in the synthesis and purification of this compound.

Conclusion

The synthesis and purification of this compound require careful selection of methods and rigorous analytical control to ensure a product of high purity suitable for its intended applications, particularly in the demanding field of pharmaceutical analysis. This guide provides the foundational knowledge and detailed protocols necessary for researchers and professionals to produce and verify the quality of this compound in a laboratory setting. The choice of synthesis route will impact the impurity profile, which in turn dictates the necessary purification strategy. A combination of chromatographic and spectroscopic techniques is essential for comprehensive purity assessment.

References

- 1. CN102351743A - Preparation method of ion-pair chromatography reagent sodium octane-1-sulfonate - Google Patents [patents.google.com]

- 2. mt.com [mt.com]

- 3. pjoes.com [pjoes.com]

- 4. conductscience.com [conductscience.com]

- 5. researchgate.net [researchgate.net]

- 6. Separation of Sodium 1-octanesulfonate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 7. en.psgraw.com [en.psgraw.com]

- 8. mt.com [mt.com]

The Role of Sodium Octanesulfonate in Protein and Peptide Analysis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the core applications of sodium octanesulfonate in the analytical landscape of protein and peptide characterization. Primarily utilized as an ion-pairing agent in Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), this reagent plays a crucial role in enhancing the separation and resolution of complex biological molecules. This document provides a comprehensive overview of its mechanism of action, detailed experimental protocols, and quantitative data to guide researchers in optimizing their analytical workflows.

Core Principles: The Mechanism of Ion-Pairing Chromatography

In RP-HPLC, the separation of proteins and peptides is based on their hydrophobic interactions with the stationary phase. However, many of these biomolecules possess charged residues (e.g., lysine, arginine, aspartic acid, glutamic acid), which can lead to poor retention, peak tailing, and co-elution on traditional C8 or C18 columns.[1]

This compound, an anionic surfactant, addresses this challenge by acting as an ion-pairing reagent. Its hydrophobic octyl chain interacts with the nonpolar stationary phase, while its negatively charged sulfonate group is exposed to the mobile phase. This effectively creates a dynamic ion-exchange surface on the column. Positively charged residues on proteins and peptides can then form transient ionic bonds with the sulfonate groups, increasing their retention on the column. This increased interaction allows for better separation based on subtle differences in hydrophobicity and charge distribution among different protein and peptide species.[1][2][3]

The overall process can be visualized as the formation of a neutral ion-pair between the positively charged analyte and the negatively charged octanesulfonate ion. This neutral complex has a greater affinity for the hydrophobic stationary phase, leading to increased retention times and improved chromatographic resolution.[1]

Figure 1: Mechanism of ion-pairing chromatography with this compound.

Applications in Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

The primary application of this compound is as a mobile phase additive in RP-HPLC for the analysis of proteins and peptides. It is particularly effective for:

-

Improving Retention of Hydrophilic Peptides: Peptides with a high proportion of basic amino acids tend to have low retention on reversed-phase columns. This compound increases their retention, allowing for better separation from the void volume and from other components in the mixture.

-

Enhancing Resolution of Complex Mixtures: In peptide mapping and proteomic studies, where complex mixtures of peptides are generated from protein digestion, this compound can significantly improve the resolution between individual peptide fragments.

-

Separating Closely Related Proteins and Peptides: It can aid in the separation of protein isoforms, charge variants, and peptides with minor sequence differences by exploiting the subtle variations in their charge and hydrophobicity.[1]

Quantitative Data on Performance Enhancement

While specific quantitative data is highly dependent on the analyte and chromatographic conditions, the following table summarizes the expected effects of incorporating this compound into the mobile phase.

| Parameter | Without this compound | With this compound | Expected Improvement |

| Retention Time of Basic Peptides | Low (near void volume) | Increased | Significant increase, allowing for better separation. |

| Peak Shape | Often shows tailing for charged analytes | Improved symmetry | Reduction in peak asymmetry. |

| Resolution of Closely Eluting Peaks | Poor to moderate | Enhanced | Increased resolution (Rs) values. |

| Selectivity | Primarily based on hydrophobicity | Modified by both hydrophobicity and charge | Altered elution order and improved separation of complex mixtures. |

Detailed Experimental Protocol: Analysis of a Synthetic Peptide Mixture

This protocol provides a general framework for the analysis of a mixture of synthetic peptides using RP-HPLC with this compound as an ion-pairing agent.

Objective: To achieve baseline separation of a mixture of synthetic peptides.

Materials:

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

This compound (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Phosphoric acid (or other suitable acid for pH adjustment)

-

Ultrapure water

-

Synthetic peptide standards

Procedure:

-

Mobile Phase Preparation:

-

Mobile Phase A (Aqueous): Prepare a 50 mM this compound solution in ultrapure water. Adjust the pH to 2.5 with phosphoric acid. Filter through a 0.45 µm membrane.

-

Mobile Phase B (Organic): Acetonitrile.

-

-

Sample Preparation:

-

Dissolve the synthetic peptide mixture in Mobile Phase A to a final concentration of approximately 1 mg/mL.

-

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection: UV at 214 nm

-

Injection Volume: 20 µL

-

Gradient Program:

Time (minutes) % Mobile Phase B 0 5 30 60 35 95 40 95 41 5 | 50 | 5 |

-

-

Data Analysis:

-

Integrate the peaks and calculate the resolution between adjacent peaks. The retention times of the peptides are expected to be longer in the presence of this compound compared to a mobile phase without the ion-pairing agent.

-

Figure 2: Experimental workflow for HPLC analysis of peptides with this compound.

Applications in Capillary Electrophoresis (CE)

While less common than in HPLC, this compound can also be employed in capillary electrophoresis (CE) to modify the separation of proteins and peptides.

Capillary Zone Electrophoresis (CZE)

In CZE, this compound can be added to the background electrolyte (BGE). It can interact with the capillary wall, modifying the electroosmotic flow (EOF), and also form ion-pairs with positively charged analytes. This can be particularly useful for:

-

Improving the separation of basic proteins: By forming ion-pairs, the overall charge of the protein-surfactant complex is altered, leading to changes in electrophoretic mobility and potentially better resolution.

-

Reducing protein adsorption to the capillary wall: The surfactant can coat the inner surface of the fused silica (B1680970) capillary, minimizing the interaction of proteins with the silanol (B1196071) groups and thus reducing peak broadening and improving peak shape.

Micellar Electrokinetic Chromatography (MEKC)

In MEKC, a surfactant is added to the BGE at a concentration above its critical micelle concentration (CMC) to form micelles. These micelles act as a pseudo-stationary phase. While sodium dodecyl sulfate (B86663) (SDS) is the most commonly used surfactant in MEKC, other anionic surfactants like this compound can also be used.[4][5] The separation in MEKC is based on the differential partitioning of analytes between the aqueous buffer and the hydrophobic core of the micelles.[4][6]

This compound micelles would offer a different hydrophobic environment compared to SDS, potentially altering the selectivity for certain peptides. However, it's important to note that MEKC is generally less suitable for the analysis of large proteins, as they are often too large to effectively partition into the micelles.[4]

Experimental Protocol: CZE of Basic Proteins

This protocol outlines a general approach for the separation of basic proteins using CZE with this compound as a BGE additive.

Objective: To improve the resolution and peak shape of basic proteins.

Materials:

-

Capillary electrophoresis system with a UV detector

-

Fused silica capillary (e.g., 50 µm I.D., 50 cm total length)

-

This compound

-

Phosphate (B84403) buffer components (e.g., sodium phosphate monobasic and dibasic)

-

Hydrochloric acid (for pH adjustment)

-

Ultrapure water

-

Basic protein standards (e.g., lysozyme, cytochrome c)

Procedure:

-

Background Electrolyte (BGE) Preparation:

-

Prepare a 25 mM phosphate buffer and adjust the pH to 2.5 with hydrochloric acid.

-

Add this compound to the buffer to a final concentration of 50 mM.

-

Degas the BGE before use.

-

-

Sample Preparation:

-

Dissolve the protein standards in ultrapure water to a concentration of 0.5 mg/mL.

-

-

Capillary Conditioning:

-

Rinse the capillary sequentially with 0.1 M NaOH, ultrapure water, and finally with the BGE.

-

-

Electrophoretic Conditions:

-

Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).

-

Separation Voltage: 20 kV.

-

Capillary Temperature: 25 °C.

-

Detection: UV at 200 nm.

-

-

Data Analysis:

-

Analyze the electropherogram for migration times, peak efficiencies, and resolution. Compare the results to a separation performed without this compound to evaluate its effect.

-

Figure 3: Experimental workflow for CZE analysis of basic proteins.

Considerations for Mass Spectrometry (MS) Compatibility

A significant drawback of using this compound and other non-volatile ion-pairing reagents is their incompatibility with mass spectrometry. The presence of these salts in the mobile phase can lead to severe ion suppression in the MS source, significantly reducing the sensitivity of the analysis. The non-volatile nature of this compound means that it does not readily evaporate in the electrospray ionization (ESI) source and can contaminate the instrument.

When LC-MS analysis is required, it is highly recommended to use volatile ion-pairing reagents such as trifluoroacetic acid (TFA) or formic acid, albeit at the lowest possible concentrations to minimize their ion-suppressing effects.

Conclusion

This compound is a valuable tool for the analysis of proteins and peptides, particularly in RP-HPLC. Its ability to act as an ion-pairing agent provides an additional mechanism for retention and selectivity, leading to improved separations of complex mixtures and charged analytes. While its application in capillary electrophoresis is also possible, it is less common. The major limitation of this compound is its incompatibility with mass spectrometry, which necessitates the use of alternative volatile modifiers for LC-MS applications. By understanding the principles and protocols outlined in this guide, researchers can effectively leverage this compound to enhance their protein and peptide analysis workflows.

References

- 1. nbinno.com [nbinno.com]

- 2. Ion Pair Chromatography - Differentiating When to Use Alkyl Sulfonates and Perchlorates : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 3. Ion Pair Chromatography | Ion-Pairing Agents | HPLC [masontechnology.ie]

- 4. Micellar electrokinetic chromatography - Wikipedia [en.wikipedia.org]

- 5. asdlib.org [asdlib.org]

- 6. Principles of Micellar Electrokinetic Capillary Chromatography Applied in Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Sodium Octanesulfonate in the Analytical Chemistry of Environmental Contaminants

An In-depth Technical Guide for Researchers and Drug Development Professionals

In the intricate field of environmental science, the precise and reliable quantification of pollutants is paramount. Many of these contaminants, ranging from pesticides and pharmaceuticals to emerging industrial byproducts, exist in complex environmental matrices such as water, soil, and sediment. Their chemical properties often pose significant challenges to conventional analytical techniques. This technical guide delves into the critical role of sodium octanesulfonate as a key enabling reagent in the analysis of these environmental samples, with a focus on its application in high-performance liquid chromatography (HPLC) and micellar electrokinetic chromatography (MEKC).

The Challenge of Analyzing Polar and Ionic Contaminants

Many environmental pollutants of concern are polar and/or ionic, making them difficult to retain and separate using standard reversed-phase HPLC columns. These compounds have a high affinity for the polar mobile phase and interact weakly with the non-polar stationary phase, leading to poor retention, co-elution with other matrix components, and inadequate separation. To overcome these challenges, analytical chemists employ various strategies, one of the most effective being ion-pair chromatography.

This compound as an Ion-Pairing Reagent in HPLC

This compound is an anionic surfactant that is widely utilized as an ion-pairing reagent in reversed-phase HPLC.[1][2][3] Its amphiphilic nature, consisting of a hydrophobic octyl chain and a hydrophilic sulfonate head group, is key to its function.